![molecular formula C149H234N40O47S B145295 Avexitid CAS No. 133514-43-9](/img/structure/B145295.png)
Avexitid
Übersicht
Beschreibung
It is primarily being developed for the treatment of hyperinsulinemic hypoglycemia, including post-bariatric hypoglycemia and congenital hyperinsulinism . This compound works by blocking the GLP-1 receptor, thereby mitigating hypoglycemia by decreasing insulin secretion and stabilizing glucose levels .
Wissenschaftliche Forschungsanwendungen
Treatment of Congenital Hyperinsulinism (HI)
Recent studies have highlighted the potential of exendin (9-39) in managing congenital hyperinsulinism, a condition where the pancreas secretes excessive insulin. A pilot study conducted at the Children’s Hospital of Philadelphia demonstrated that exendin (9-39) effectively controlled blood sugar levels in patients unresponsive to traditional treatments like diazoxide. The study indicated that exendin (9-39) could inhibit insulin secretion even in patients with defective ATP-sensitive potassium channels .
Table 1: Summary of Clinical Studies on Exendin (9-39) for HI
Imaging Biomarker for Pancreatic Beta-cell Mass
Exendin (9-39) has also been investigated as a potential biomarker for measuring pancreatic beta-cell mass using positron emission tomography (PET). A study reported the successful synthesis of radio-labeled exendin (9-39), which allows for in vivo imaging of beta-cell mass in animal models, providing insights into diabetes pathophysiology and treatment efficacy .
Table 2: Applications of Exendin (9-39) in Imaging
Application | Methodology | Outcome |
---|---|---|
PET Imaging | [(18)F]exendin (9-39) synthesis | Effective biomarker for beta-cell mass |
SPECT Imaging | In-111 labeled exendin (9-39) | Potential for assessing pancreatic function |
Pharmacokinetics and Dosage Recommendations
Exendin (9-39) exhibits a plasma elimination half-life of approximately 30 minutes following intravenous administration. Continuous infusion is recommended to maintain steady-state plasma concentrations, with various studies suggesting infusion rates ranging from 30 to 900 pmol/kg/min based on individual patient needs .
Table 3: Pharmacokinetic Properties of Exendin (9-39)
Parameter | Value |
---|---|
Half-life | ~30 minutes |
Steady-state infusion time | ~2.5 hours |
Recommended infusion rate | 30 - 900 pmol/kg/min |
Broader Implications in Diabetes Research
Exendin (9-39) has implications beyond hyperinsulinism; it serves as a critical tool in diabetes research to understand GLP-1 physiology better. Its ability to induce secretion of various L cell products complicates its use as a selective GLP-1 antagonist but provides valuable insights into incretin biology and potential therapeutic strategies .
Case Studies
Several case studies have documented the effects of exendin (9-39) on glucose metabolism:
- Study on Fasting and Postprandial Glucose Levels :
- Systematic Review Analysis :
Wirkmechanismus
Target of Action
Avexitide primarily targets the Glucagon-Like Peptide-1 Receptor (GLP-1R) . GLP-1R is a crucial receptor involved in the regulation of insulin secretion . By interacting with this receptor, Avexitide can influence insulin secretion and thereby impact blood glucose levels .
Mode of Action
Avexitide acts as a GLP-1 antagonist . It competes with endogenous GLP-1 for the GLP-1 receptor, effectively counteracting the effects of excessive GLP-1 secretion . This interaction results in the normalization of postprandial insulin concentrations and a reduction in the occurrence of symptomatic hypoglycemia .
Biochemical Pathways
Avexitide’s interaction with the GLP-1 receptor influences the insulin secretion pathway . By acting as a GLP-1 antagonist, Avexitide reduces cAMP-mediated insulin release, preventing dysregulated insulin secretion . This action effectively prevents both fasting and protein-induced hypoglycemia .
Pharmacokinetics
It’s known that avexitide is administered subcutaneously . More research is needed to fully understand the pharmacokinetic profile of Avexitide.
Result of Action
Avexitide’s action results in significant metabolic changes at the molecular and cellular levels. It has been shown to effectively prevent postprandial hyperinsulinemia and hypoglycemia, and reduce neuroglycopenic symptoms in patients with Post-Bariatric Hypoglycemia (PBH) . These effects are achieved by normalizing insulin concentrations and reducing the occurrence of symptomatic hypoglycemia .
Action Environment
It’s worth noting that avexitide has been granted breakthrough therapy designation by the fda, as well as orphan drug designation by the fda for the treatment of hyperinsulinemic hypoglycemia and orphan drug designation by the ema for the treatment of non-insulinoma pancreatogenous hypoglycemia syndrome (niphs) . These designations suggest that Avexitide has shown promise in clinical trials and may offer substantial improvements over existing therapies for these conditions.
Vorbereitungsmethoden
The synthesis of avexitide involves the chemical modification of exendin-4, a peptide originally derived from the saliva of the Gila monster. The synthetic route typically includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain . The reaction conditions for SPPS involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide . Industrial production methods for avexitide would likely involve large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Avexitid unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Peptidbindungen betreffen. Zu diesen Reaktionen gehören:
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und verschiedene Kupplungsreagenzien für die Peptidbindungsbildung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Peptide mit verbesserten therapeutischen Eigenschaften .
Vergleich Mit ähnlichen Verbindungen
Avexitid ist unter den GLP-1-Rezeptorantagonisten aufgrund seiner spezifischen Peptidstruktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:
Exenatid: Ein GLP-1-Rezeptoragonist, der zur Behandlung von Typ-2-Diabetes eingesetzt wird.
Liraglutid: Ein weiterer GLP-1-Rezeptoragonist mit Anwendungen in der Diabetes- und Gewichtsmanagement.
Dulaglutid: Ein langwirksamer GLP-1-Rezeptoragonist, der zur Blutzuckerkontrolle bei Diabetes eingesetzt wird.
Im Gegensatz zu diesen Agonisten wirkt this compound als Antagonist, was es besonders nützlich für Erkrankungen macht, die durch übermäßige Insulinsekretion gekennzeichnet sind . Dieser einzigartige Wirkmechanismus hebt this compound von anderen GLP-1-Rezeptor-zielgerichteten Verbindungen ab und unterstreicht sein Potenzial als neuartiges Therapeutikum .
Biologische Aktivität
Exendin (9-39), a peptide derived from the exendin-3 molecule, is recognized primarily as a potent antagonist of the glucagon-like peptide-1 (GLP-1) receptor. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions related to insulin regulation and appetite control. This article delves into the biological activity of Exendin (9-39), supported by various studies and data.
GLP-1 Receptor Antagonism
Exendin (9-39) functions as an inverse agonist at the GLP-1 receptor, leading to a reduction in cAMP levels and subsequently inhibiting insulin secretion in pancreatic beta cells. This mechanism is particularly significant in the context of hyperinsulinemic conditions, where excessive insulin secretion can lead to hypoglycemia.
- Kd Value : The dissociation constant (Kd) for Exendin (9-39) at human GLP-1 receptors is approximately 1.7 nM, indicating high affinity for the receptor .
1. Impact on Glucose and Insulin Levels
A pivotal study assessed the effects of Exendin (9-39) on children with congenital hyperinsulinism (HI). The open-label, four-period crossover design involved administering varying doses of Exendin (9-39) and evaluating its impact on fasting glucose and insulin levels.
Treatment Group | Dose (mg/kg) | Fasting Glucose AUC Increase (%) | Fasting Insulin AUC Decrease (%) |
---|---|---|---|
Group 1 | 0.28 | 20% (P = 0.037) | - |
Group 2 | 0.44 | 20% (P = 0.037) | - |
Group 3 | 0.6 | 28% (P ≤ 0.001 during MMTT) | 57% (P = 0.009) |
The study concluded that Exendin (9-39) significantly increased fasting glucose levels while reducing insulin secretion, thereby decreasing the incidence of hypoglycemia by up to 84% in some cases .
2. Effects on Appetite Regulation
Research has also indicated that Exendin (9-39) plays a role in appetite regulation by blocking GLP-1's effects on food intake. In rat models, administration of Exendin (9-39) resulted in increased food consumption, suggesting its potential utility in understanding appetite mechanisms and developing treatments for obesity .
Case Studies
Several clinical studies have highlighted the therapeutic potential of Exendin (9-39):
Study on Congenital Hyperinsulinism
In a study involving children with congenital HI, Exendin (9-39) was shown to effectively prevent fasting and protein-induced hypoglycemia:
- Participants : 16 children aged between 10 months and 15 years.
- Findings : Significant increases in glucose levels were observed during fasting and mixed meal tests when treated with Exendin (9-39), supporting its role as a therapeutic agent for HI .
Preclinical Studies
In preclinical models using SUR-1 knockout mice, Exendin (9-39) administration resulted in elevated fasting blood glucose levels without adversely affecting glucose tolerance or insulin sensitivity. This suggests its potential application in managing conditions characterized by dysregulated insulin secretion .
Eigenschaften
IUPAC Name |
4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEVKKHALHSUMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H234N40O47S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: Exendin (9-39) acts as a potent and specific antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) [, , , , , , , ]. By competitively binding to GLP-1R, it blocks the actions of endogenous GLP-1, a hormone released from the gut that typically stimulates insulin secretion and inhibits glucagon secretion [, , ]. This antagonism leads to several downstream effects, including:
- Reduced Insulin Secretion: Exendin (9-39) effectively diminishes glucose-stimulated insulin release from pancreatic β-cells [, , , ].
- Increased Glucagon Secretion: By blocking GLP-1's inhibitory effect on glucagon, Exendin (9-39) can lead to increased glucagon levels [, ].
- Modulation of Gastric Emptying: Exendin (9-39) has been shown to influence gastric emptying rates, but the direction of this effect (acceleration or delay) might depend on factors like dose and experimental model [, ].
ANone: While the provided abstracts do not contain detailed spectroscopic data, the following information can be derived:
- Molecular Formula: Exendin (9-39) is a 31 amino acid peptide fragment of Exenatide []. The exact sequence is His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser [].
ANone: The abstracts primarily focus on the biological activity and therapeutic potential of Exendin (9-39). Information regarding material compatibility and stability under various conditions (temperature, pH, solvents) is not discussed.
A: Exendin (9-39) is a peptide hormone antagonist and does not exhibit catalytic properties. It functions by binding to a receptor and blocking its activation, not by catalyzing chemical reactions [, ].
ANone: The provided research abstracts do not mention the use of computational chemistry, simulations, QSAR models, or related methods in the study of Exendin (9-39).
A: While specific SAR studies are not detailed in these abstracts, it is known that Exendin (9-39) is a truncated form of the GLP-1R agonist exendin-4, which itself is derived from the venom of the Gila monster []. The truncation is responsible for converting Exendin (9-39) into a GLP-1R antagonist []. This suggests that the N-terminal region of exendin-4 is crucial for receptor activation, while the truncated form (Exendin (9-39)) retains binding affinity but lacks the ability to activate the receptor, thus acting as an antagonist.
ANone: The provided abstracts do not contain information about specific SHE regulations pertaining to Exendin (9-39). As a peptide drug in development, it would be subject to standard regulatory guidelines and assessments for safety, environmental impact, and responsible handling.
ANone: Several abstracts highlight the efficacy of Exendin (9-39) in both in vitro and in vivo settings:
- In Vitro: Exendin (9-39) effectively inhibits GLP-1-induced insulin secretion in isolated pancreatic islets from various models, including wild-type mice, a mouse model of hyperinsulinism (Sur1-/- mice), and islets from an infant with congenital hyperinsulinism [].
- In Vivo:
- Animal models: Exendin (9-39) administration reduces postprandial insulin concentrations and ameliorates hypoglycemia in rodent models [, ].
- Clinical Studies: Preliminary clinical trials demonstrate that subcutaneous injection of Exendin (9-39) attenuates the insulinotropic effect of GLP-1 and prevents hypoglycemia in patients with post-bariatric hypoglycemia [, , ].
ANone: The provided abstracts do not mention specific mechanisms of resistance or cross-resistance to Exendin (9-39). As a peptide drug targeting the GLP-1R, potential resistance mechanisms could involve receptor mutations or downstream signaling alterations.
A: While specific historical milestones are not outlined, the research highlights the evolution of understanding regarding the role of GLP-1 in glucose homeostasis and the development of Exendin (9-39) as a tool to investigate and potentially treat conditions related to GLP-1 overactivity [, , ]. The identification of Exendin (9-39) as a GLP-1R antagonist provided a valuable research tool to dissect the physiological and pharmacological roles of GLP-1 [, ]. Furthermore, the promising results from early clinical trials suggest that Exendin (9-39) could potentially represent a first-in-class treatment for post-bariatric hypoglycemia [, , ], marking a significant milestone in addressing this challenging condition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.